

# MOPS Buffer: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mops

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## Introduction to **MOPS** Buffer

3-(N-morpholino)propanesulfonic acid, commonly known as **MOPS**, is a zwitterionic buffer that was first introduced by Good and his colleagues in the 1960s.[1] It is a member of the "Good's buffers" group, which was developed to meet several criteria for biological research, including having a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interference with biological processes.[1] With a pKa of 7.2 at 25°C, **MOPS** is an excellent choice for maintaining a stable pH in a variety of biochemical and molecular biology applications, particularly those involving RNA analysis.[2][3][4] Its chemical structure features a morpholine ring, which distinguishes it from similar buffers like HEPES, which contains a piperazine ring.[3] This guide provides an in-depth overview of **MOPS** buffer for researchers, scientists, and drug development professionals, covering its core properties, applications, and detailed experimental protocols.

## Core Properties and Data Presentation

**MOPS** is favored in many laboratories for its reliability and well-defined characteristics.[2] Its buffering capacity is most effective in the pH range of 6.5 to 7.9.[2][4][5] However, its performance is influenced by several factors, including temperature, ionic strength, and buffer concentration.[4][5]

## Quantitative Data Summary

The key quantitative properties of **MOPS** buffer are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Chemical Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>4</sub> S	
Molecular Weight	209.26 g/mol	[6]
pKa (at 25°C)	~7.2	[1][2][4]
Effective Buffering Range	6.5 – 7.9	[2][4][7]
Temperature Dependence (ΔpKa/°C)	-0.013	[4][8]
Solubility in Water	500 mg/ml	[1]

It is critical to consider the temperature at which an experiment will be conducted, as the pKa of **MOPS** decreases with increasing temperature, making the buffer more acidic.[4][9]

## Key Applications in Biochemistry and Drug Development

**MOPS** buffer is versatile and finds application in numerous experimental contexts:

- **RNA Analysis:** **MOPS** is most famously used as a running buffer for denaturing agarose gel electrophoresis of RNA, such as in Northern blotting.[7][10][11] It provides a stable pH environment necessary to maintain RNA denaturation in the presence of formaldehyde, allowing for separation based on molecular weight.[11][12]
- **Cell Culture:** It is used in various culture media for bacteria (like *E. coli*), yeast, and mammalian cells, where maintaining a physiological pH is crucial for cell viability and growth. [1][7][10]
- **Protein Studies:** **MOPS** is employed in protein purification through chromatography and in gel electrophoresis for protein separation.[10][13] It is also used in structural studies, such as X-ray crystallography.[1]

- Biochemical Assays: It serves as a buffer in a range of assays, including studies on electron transport and phosphorylation, and in the bicinchoninic acid (BCA) assay.[\[10\]](#)

## Experimental Protocols

Detailed and accurate preparation is key to the successful use of **MOPS** buffer. Below are standardized protocols for its preparation and use in RNA electrophoresis.

### Protocol 1: Preparation of 10x MOPS Electrophoresis Buffer

This protocol details the preparation of a 1-liter, 10x concentrated stock solution of **MOPS** buffer for use in RNA gel electrophoresis.

Composition of 10X Stock Solution:

- 0.2 M **MOPS**
- 0.05 M Sodium Acetate
- 0.01 M EDTA
- pH adjusted to 7.0

Materials:

- **MOPS** (free acid): 41.85 g[\[6\]](#)[\[14\]](#)
- Sodium Acetate (anhydrous): 4.1 g[\[6\]](#)[\[14\]](#)
- 0.5M EDTA solution (pH 8.0): 20 mL[\[6\]](#)[\[7\]](#)
- 10 N NaOH solution
- DEPC-treated or nuclease-free water
- Beaker or flask (2 L)

- Graduated cylinder
- Magnetic stirrer and stir bar
- pH meter
- Sterile filter unit (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ )[6][10]

#### Procedure:

- Add approximately 700-800 mL of DEPC-treated water to a 2-liter beaker.[3][6][14]
- Add 41.85 g of **MOPS** (free acid) and 4.1 g of anhydrous sodium acetate to the water.[6][14]
- Place the beaker on a magnetic stirrer and mix until the solutes are completely dissolved.
- Add 20 mL of 0.5M EDTA (pH 8.0) solution and continue mixing.[6][7]
- Calibrate the pH meter and carefully adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[6][7]
- Once the target pH is reached, transfer the solution to a graduated cylinder and add DEPC-treated water to bring the final volume to 1 liter.[6][14]
- Sterilize the buffer by passing it through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  filter.[6][10] Note: Autoclaving is not recommended as it can cause the buffer to turn yellow, although a light straw color may not affect performance.[7][14]
- Store the 10x **MOPS** buffer at room temperature, protected from light, to prevent degradation.[7][10] A dark or yellowed solution should be discarded.[14]

## Protocol 2: RNA Denaturation and Gel Electrophoresis

This protocol describes the use of **MOPS** buffer in a denaturing agarose gel system for RNA analysis.

#### Materials:

- 10x **MOPS** buffer (prepared as above)

- Agarose
- Formaldehyde (37% solution)
- RNA sample
- RNA loading dye
- Ethidium bromide or other nucleic acid stain
- DEPC-treated or nuclease-free water
- Horizontal gel electrophoresis apparatus

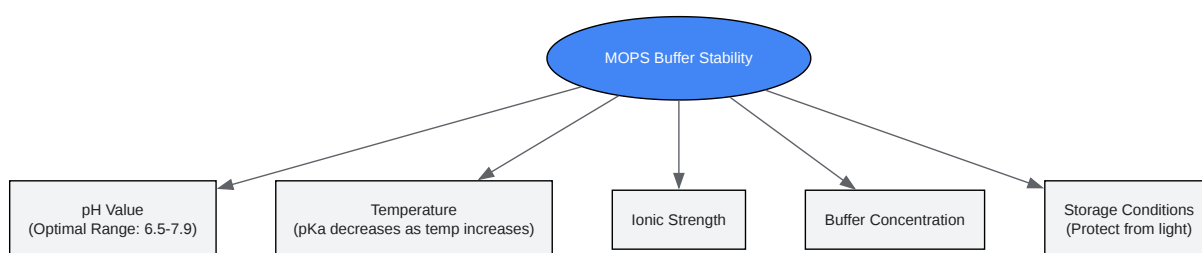
Procedure:

- Prepare 1x **MOPS** Running Buffer: Dilute the 10x **MOPS** buffer stock 1:10 with DEPC-treated water to create the 1x running buffer for the gel and electrophoresis tank.
- Cast the Denaturing Agarose Gel:
  - For a 100 mL gel, mix 1 g of agarose in 72 mL of DEPC-treated water and melt completely.
  - Cool the agarose solution to about 60°C.
  - In a fume hood, add 10 mL of 10x **MOPS** buffer and 18 mL of 37% formaldehyde. Mix gently.
  - Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
- Prepare the RNA Sample:
  - In a nuclease-free tube, mix your RNA sample with a denaturing loading buffer containing formaldehyde and formamide.
  - Heat the sample at 65°C for 15 minutes to ensure complete denaturation, then immediately place it on ice.

- Run the Gel:
  - Place the solidified gel in the electrophoresis tank and fill it with 1x **MOPS** running buffer until the gel is submerged.
  - Load the denatured RNA samples into the wells.
  - Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.
- Visualize the RNA:
  - Stain the gel with ethidium bromide or a safer alternative stain.
  - Visualize the RNA bands under UV transillumination. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands.

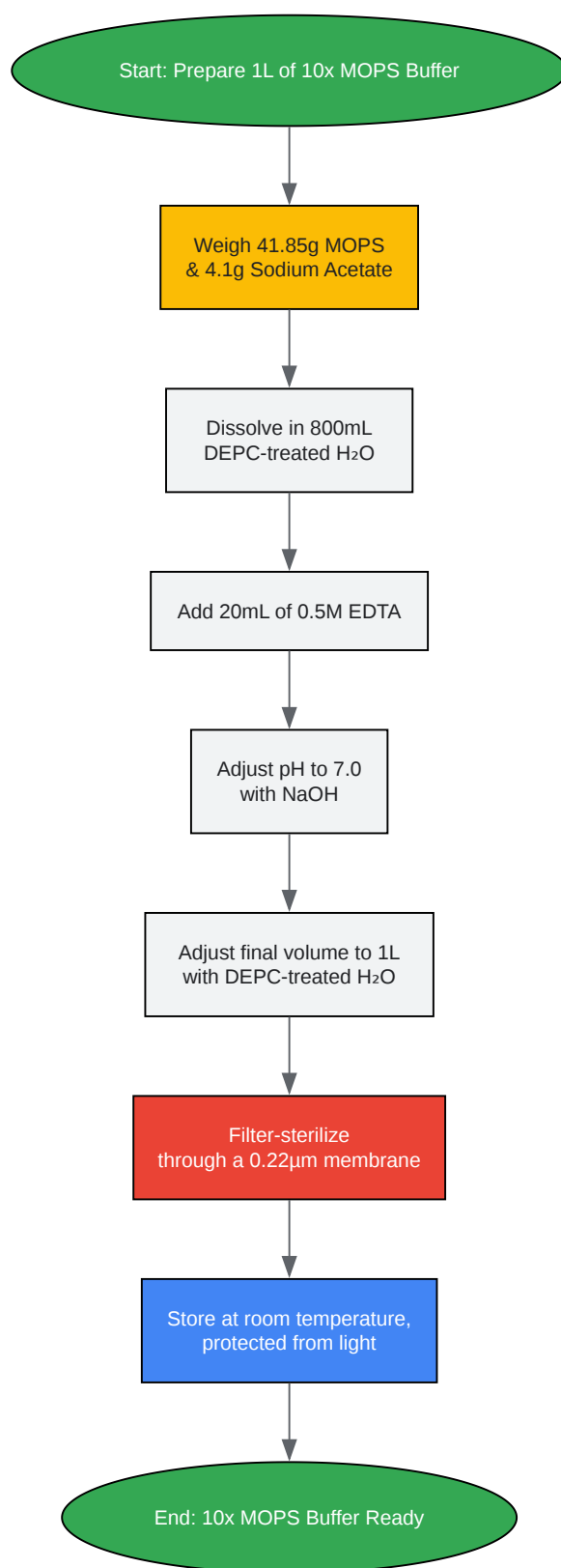
## Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **MOPS** buffer.



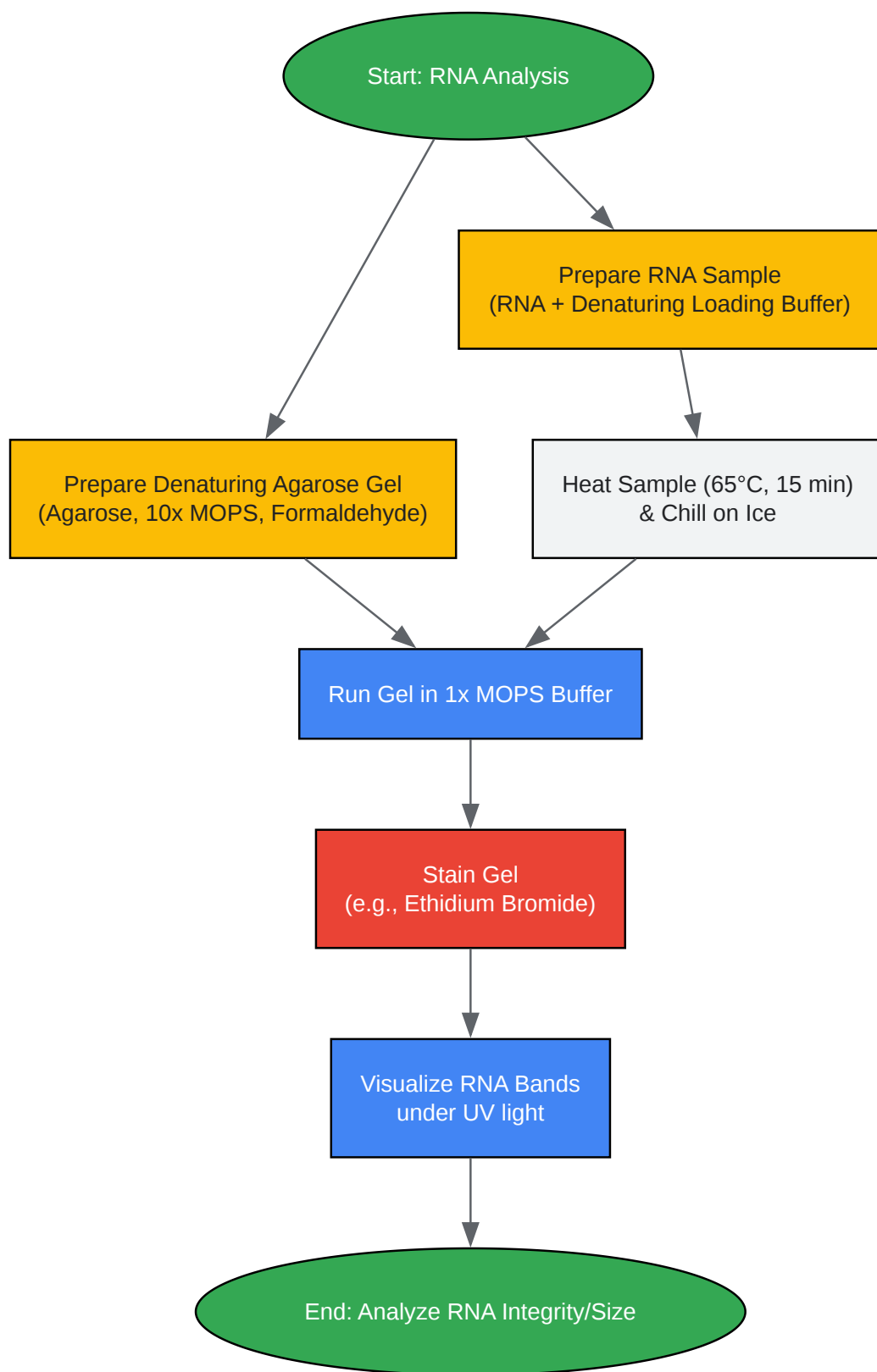
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Caption: Factors influencing the stability and performance of **MOPS** buffer.



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Caption: Experimental workflow for preparing 10x **MOPS** buffer solution.



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Caption: Workflow for RNA gel electrophoresis using **MOPS** buffer.



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- To cite this document: BenchChem. [MOPS Buffer: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056913#what-is-mops-buffer-in-biochemistry\]](https://www.benchchem.com/product/b056913#what-is-mops-buffer-in-biochemistry)

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